molecular formula C8H6N2O B095804 1,5-Naphthyridin-4-ol CAS No. 16795-72-5

1,5-Naphthyridin-4-ol

Cat. No.: B095804
CAS No.: 16795-72-5
M. Wt: 146.15 g/mol
InChI Key: NSPLFNGUPLZYHV-UHFFFAOYSA-N
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Description

1,5-Naphthyridin-4-ol (C₈H₆N₂O) is a heterocyclic compound featuring a fused bicyclic structure with nitrogen atoms at positions 1 and 5 and a hydroxyl group at position 2. It has garnered significant attention in medicinal chemistry, materials science, and natural product research. Key properties include a molecular weight of 146.15 g/mol, a density of 1.348 g/cm³, and a boiling point of 332.7°C . Its electronic structure, characterized by electron-deficient naphthyridine cores and hydrogen-bonding capabilities from the hydroxyl group, makes it a versatile scaffold for coordination chemistry (e.g., in Pt and Ir complexes for OLEDs) and bioactive molecule design . Notably, it has been identified in the bark of Copaifera mildbraedii , highlighting its natural occurrence alongside synthetic accessibility.

Preparation Methods

Chlorination-Amination Pathway via Nitro Intermediate

The first method, detailed in RU2388760C2, involves a multi-step synthesis starting with 3-nitro naphthyridin-4-ol .

Synthesis of 4-Chloro-3-nitro naphthyridine

3-Nitro naphthyridin-4-ol is suspended in N,N-dimethylformamide (DMF) and treated with phosphorus oxychloride (POCl₃) under reflux conditions. This step replaces the hydroxyl group at the 4-position with chlorine, yielding 4-chloro-3-nitro naphthyridine . The crude product is precipitated by adding ice water, followed by filtration and drying.

Amination and Cyclization

The chlorinated intermediate undergoes amination with isobutylamine in tetrahydrofuran (THF), forming N⁴-(2-methylpropyl)-3-nitro naphthyridin-4-amine. Subsequent reduction of the nitro group and cyclization in the presence of ammonia and an arylsulfonyl halide produces 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-s][1, naphthyridin-4-amine. Hydrolysis of this intermediate under basic conditions yields 1,5-naphthyridin-4-ol .

Key Conditions :

  • POCl₃ in DMF at 80–100°C for chlorination.

  • Isobutylamine in THF at 25–40°C for amination.

  • Ammonia and arylsulfonyl halide in ethanol for cyclization.

High-Temperature Ring-Closure Method

CN114605409B describes a streamlined approach using thermal cyclization of a ring-closing precursor .

Precursor Design and Reaction Setup

The precursor, structurally defined as (I) or (IV) , is mixed with high-temperature heat-conducting oil (e.g., silicone oil) at a mass ratio of 1:5–1:100. The mixture is heated to 280–350°C for 5–30 minutes, inducing dehydration and cyclization to form 4-hydroxy-1,5-naphthyridine .

Mechanistic Insights

The reaction proceeds via elimination of alcohol or acetone and carbon dioxide, depending on the precursor. For example, precursor (I) loses one alcohol molecule, while precursor (IV) eliminates acetone and CO₂. The high-temperature environment facilitates rapid bond reorganization, achieving yields exceeding 85% .

Advantages :

  • Single-step synthesis reduces purification complexity.

  • No hazardous reagents (e.g., POCl₃) required.

  • Scalable for industrial production.

Comparative Analysis of Methods

Parameter Chlorination-Amination Thermal Cyclization
Steps 41
Yield 60–70%85–90%
Reagents POCl₃, DMF, THFHeat-conducting oil
Temperature 80–100°C (stepwise)280–350°C
Byproducts Halogenated wasteCO₂, acetone
Scalability ModerateHigh

The chlorination-amination pathway offers precise control over functional group introduction, making it suitable for derivatives requiring regioselective modifications . However, its reliance on toxic chlorinating agents and multi-step purification limits industrial adoption. In contrast, the thermal method achieves superior efficiency and environmental compatibility but requires specialized equipment for high-temperature reactions .

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, dihydro derivatives, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5-Naphthyridin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-naphthyridin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes or interfere with DNA replication, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Substituents Key Electronic Features Applications
1,5-Naphthyridin-4-ol -OH at C4 Strong hydrogen bonding; electron-deficient core OLED emitters, antimycobacterial agents
6-Methoxy-1,5-naphthyridin-4-ol -OCH₃ at C6, -OH at C4 Enhanced solubility; altered π-conjugation Antimalarial agents
3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol -F at C3, -OCH₃ at C6, -OH at C4 Increased lipophilicity; improved bioactivity Plasmodium kinase inhibitors
Quinolin-4-ol -OH at C4 (monocyclic) Less rigid structure; weaker electron deficiency Antibacterial agents
  • Key Insights: The hydroxyl group at C4 in this compound facilitates hydrogen bonding, critical for ligand-metal coordination in OLED complexes . Methoxy or fluorine substitutions enhance solubility and bioactivity, as seen in antimalarial derivatives . Compared to quinolin-4-ol, the fused naphthyridine core in this compound offers greater rigidity and electron deficiency, improving charge transport in optoelectronic devices .

Photophysical and Optoelectronic Performance

Compound Emission Range (nm) EQE (%) Key Ligand/Complex
Pt-AtFOND (this compound-based) 700–900 (NIR) 8.2 High-performance NIR OLEDs
Ir-NDH (this compound derivative) 620–650 (Red) 31 Pure-red OLEDs with high EQE
Quinoline-based Ir complexes 550–600 (Green) 15–20 Moderate efficiency in green OLEDs
  • Key Insights: this compound-based Pt complexes exhibit superior NIR electroluminescence due to strong metal-ligand charge transfer (MLCT) transitions . Ir complexes with this compound derivatives achieve record external quantum efficiencies (EQE >31%) in red OLEDs, outperforming quinoline-based analogues .

Biological Activity

1,5-Naphthyridin-4-ol is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is characterized by a fused ring system containing two nitrogen atoms at positions 1 and 5, and a hydroxyl group at position 4. This unique structure contributes to its reactivity and biological properties.

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Electrophilic and Nucleophilic Reactions : The compound can react with electrophilic or nucleophilic reagents, facilitating various biochemical pathways. It participates in oxidation, reduction, and substitution reactions, leading to the formation of numerous derivatives with distinct properties .
  • Metal Complex Formation : The compound is known for forming metal complexes that exhibit enhanced biological activity. These complexes have been studied for their potential in photoluminescence and electroluminescence applications.

Biological Activities

The biological activities of this compound are extensive and include:

  • Antimicrobial Activity : Research indicates that derivatives of naphthyridine exhibit significant antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli. For instance, specific derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 6–7 mM against S. aureus and 5.4–7.1 mM against Mycobacterium smegmatis .
  • Antiviral Properties : Studies have shown that certain naphthyridine derivatives possess antiviral activities, making them candidates for further investigation in antiviral drug development .
  • Anticancer Activity : this compound has been evaluated for its potential anticancer effects. It has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Case Studies

Several studies highlight the efficacy of this compound in various biological contexts:

  • Antibacterial Study : A study evaluated the antibacterial efficacy of several naphthyridine derivatives against Gram-positive bacteria. The results indicated that specific modifications to the naphthyridine skeleton enhanced antibacterial activity significantly .
  • Anticancer Research : In vitro studies demonstrated that this compound derivatives could induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential therapeutic applications in oncology .
  • Immunomodulatory Effects : A derivative was tested for its ability to modulate immune responses in animal models of colitis. The compound reduced levels of pro-inflammatory cytokines like TNF-α and IL-1β, indicating its potential as an anti-inflammatory agent .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 2-aminopyridine and ethyl acetoacetate. Various synthetic strategies have been developed to optimize yield and purity for pharmaceutical applications .

Property Details
Chemical Formula C9_9H7_7N2_2O
Molecular Weight 161.16 g/mol
Biological Activities Antimicrobial, antiviral, anticancer
Mechanisms Electrophilic/nucleophilic reactions; metal complex formation
Synthesis Methods Cyclization reactions from precursors

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 1,5-Naphthyridin-4-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : this compound is typically synthesized via cyclization reactions using precursors like aminopyridines or pyridone derivatives. Key steps include acid- or base-catalyzed condensation and thermal cyclization. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. For reproducibility, document reaction time, stoichiometry, and quenching protocols meticulously .

Q. How should researchers characterize the physical and chemical properties of this compound?

Methodological Answer : Core characterization includes:

  • Melting point : Differential Scanning Calorimetry (DSC) or capillary method.
  • Solubility : Test in polar (water, methanol) and non-polar solvents (hexane) under controlled pH.
  • Spectroscopy : UV-Vis (λmax in methanol), FT-IR (O-H stretch ~3200 cm⁻¹, C=N ~1650 cm⁻¹), and elemental analysis for empirical formula validation.
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity >95% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management : Absorb with inert material (vermiculite), avoid water to prevent dispersion.
  • Waste Disposal : Collect in sealed containers labeled "halogenated organic waste" for incineration.
  • Toxicity Note : Acute toxicity data are limited; assume irritancy to eyes/skin and respiratory tract. First aid: Flush eyes with water for 15 minutes; seek medical attention if irritation persists .

Q. How can researchers design preliminary biological activity assays for this compound derivatives?

Methodological Answer : For antimycobacterial activity (e.g., against M. tuberculosis H37Rv):

  • In vitro MIC assay : Use microdilution in Middlebrook 7H9 broth. Include isoniazid as a positive control.
  • Cytotoxicity : Test on Vero cells via MTT assay.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., alkylation at O- or N-positions) and compare logP values (calculated via software like ChemAxon) to correlate hydrophobicity with activity .

Advanced Research Questions

Q. How can conflicting data on the ecological toxicity of this compound be resolved?

Methodological Answer : Existing SDS documents lack ecotoxicity data (e.g., LC50 for aquatic organisms). To address this:

  • Conduct OECD 201/202 tests for algal and Daphnia magna toxicity.
  • Use QSAR modeling to predict bioaccumulation (logKow) and persistence (DT50).
  • Cross-reference with structurally similar compounds (e.g., quinoline derivatives) to infer degradation pathways. Publish negative results to fill data gaps and refine risk assessments .

Q. What advanced NMR techniques are required to distinguish N- vs. O-alkylated this compound derivatives?

Methodological Answer :

  • ¹H-¹³C HMBC : Identify long-range coupling between alkyl protons and the heterocyclic core.
  • NOESY : Confirm spatial proximity of alkyl groups to aromatic protons (O-alkylation shows NOE between alkyl-H and C3-H).
  • ¹⁵N NMR : Chemical shifts >300 ppm indicate N-alkylation vs. <250 ppm for O-alkylation.
  • DEPT-135 : Resolve methyl/methylene groups in complex mixtures. Validate with X-ray crystallography if possible .

Q. How can researchers optimize this compound-based iridium(III) complexes for OLED applications?

Methodological Answer :

  • Ligand Design : Introduce electron-withdrawing groups (e.g., -CF₃) to the naphthyridine core to enhance electron mobility.
  • Photophysical Analysis : Measure photoluminescence quantum yield (PLQY) using integrating spheres; target λem ~620–650 nm for pure red emission.
  • Device Fabrication : Spin-coat complexes onto ITO/PEDOT:PSS substrates. Optimize layer thickness (e.g., 80–100 nm) and annealing temperature (150–200°C) to achieve external quantum efficiency (EQE) >30% .

Q. What methodological strategies ensure reproducibility in synthesizing this compound analogs?

Methodological Answer :

  • Automated Reaction Monitoring : Use PAT tools (e.g., ReactIR) to track intermediate formation in real time.
  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio) systematically to identify critical factors.
  • Crystallization Control : Seed supersaturated solutions with pure crystals to avoid polymorphic variations.
  • Data Sharing : Publish detailed procedures in compliance with Beilstein Journal guidelines, including raw NMR spectra and HPLC chromatograms in supplementary materials .

Q. Methodological Best Practices

  • Data Triangulation : Combine experimental results (e.g., biological activity) with computational models (molecular docking) to validate hypotheses .
  • Ethical Reporting : Disclose incomplete toxicity/ecotoxicity data transparently and advocate for standardized testing .
  • Interdisciplinary Collaboration : Partner with material scientists for OLED optimization and microbiologists for SAR studies .

Properties

IUPAC Name

1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPLFNGUPLZYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901670
Record name 1,5-Naphthyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5423-54-1, 16795-72-5
Record name 5423-54-1
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Record name 1,5-Naphthyridin-4-ol
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Record name 1,5-naphthyridin-4-ol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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